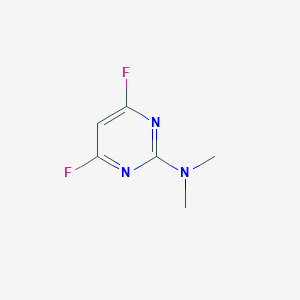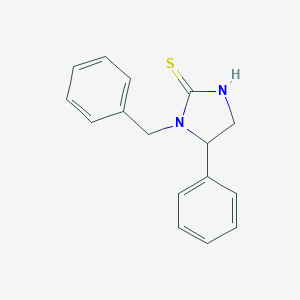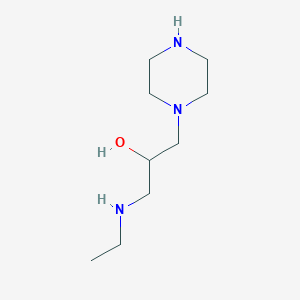![molecular formula C5H4F3NO2 B069441 [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol CAS No. 172031-94-6](/img/structure/B69441.png)
[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol
概要
説明
Trifluoromethylated compounds are widely used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties . The trifluoromethyl group enhances chemical and metabolic stability, improves lipophilicity and bioavailability, and increases protein binding affinity .
Synthesis Analysis
Trifluoromethylated compounds can be synthesized using various methods. For instance, trifluoromethylpyridines can be synthesized using a vapor-phase reaction . Another method involves the use of trifluoroacetic anhydride in a scalable and operationally simple trifluoromethylation reaction .Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds is characterized by the presence of a trifluoromethyl group (CF3). This group is thought to contribute to the unique properties of these compounds .Chemical Reactions Analysis
Trifluoromethylated compounds can undergo various chemical reactions. For example, they can participate in cross-coupling reactions with boronic acids, C–H bonds, and P–H bonds .科学的研究の応用
Synthesis and Catalytic Applications
One area of research involves the synthesis and application of related oxazoline compounds as catalysts or intermediates in organic synthesis. For instance, 1,2-oxazines and related compounds, which share structural similarities with [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol, have been extensively reviewed for their synthesis and utility in producing chiral synthons and as electrophiles in various reactions (Sainsbury, 1991). These insights provide a foundation for understanding the synthetic versatility and potential catalytic roles of this compound in organic chemistry.
Methanol Synthesis and Utilization
Research on methanol synthesis, particularly from CO2, highlights the importance of catalysts and processes that might involve or be related to the reactivity of oxazoline derivatives. For example, studies on the liquid-phase methanol synthesis reveal insights into catalysts and mechanisms that could be relevant to the transformations involving this compound (Cybulski, 1994). Understanding these processes may offer clues to the compound's roles in similar reactions or as a precursor in methanol-related synthesis.
Hydrogen Production from Methanol
The thermochemical conversion of methanol to hydrogen represents another significant area of application, with implications for sustainable energy solutions. A comprehensive review covers current production pathways, catalyst development, and reactor technology, emphasizing copper-based catalysts and novel reactor designs for improved efficiency and performance (García et al., 2021). The methodologies and catalysts discussed could intersect with the chemical behavior and applications of this compound, especially in processes where methanol serves as a feedstock.
Environmental and Technological Impacts
On the environmental front, methanol's role as a fuel and in fuel cells, including its oxidation mechanisms and the development of methanol-air fuel cells, are of considerable interest. Reviews and analyses of methanol as an alternative fuel, its combustion properties, and emissions offer insights into how this compound could contribute to or benefit from research in these areas (Kowalewicz, 1993). Understanding the combustion and environmental implications of methanol and related compounds is crucial for their responsible use and application in green technologies.
作用機序
Target of Action
It’s known that trifluoromethyl group-containing drugs have been approved by the fda for various diseases and disorders . The specific targets would depend on the disease or disorder being treated.
Biochemical Pathways
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) . The specific pathways would depend on the disease or disorder being treated.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO2/c6-5(7,8)4-1-3(2-10)9-11-4/h1,10H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZLXKZLTFWBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172031-94-6 | |
| Record name | [5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)




![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)

![Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-](/img/structure/B69376.png)

![4-(Benzo[d]thiazol-2-yl)-2-bromoaniline](/img/structure/B69382.png)

![4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine](/img/structure/B69394.png)
